1-Hydroxyphenanthrene CAS number and synonyms
1-Hydroxyphenanthrene CAS number and synonyms
Biomarker Profile, Metabolic Origins, and Analytical Quantification
Executive Summary
1-Hydroxyphenanthrene (1-Phenanthrenol) is a mono-hydroxylated metabolite of phenanthrene, a tricyclic polycyclic aromatic hydrocarbon (PAH).[1] While often overshadowed in regulatory toxicology by its tetra-cyclic cousin 1-hydroxypyrene (the gold standard biomarker for PAH exposure), 1-hydroxyphenanthrene serves as a critical differential biomarker. It elucidates specific metabolic activation pathways of phenanthrene via cytochrome P450 enzymes.[2]
This guide provides a definitive technical reference for researchers quantifying this analyte in biological matrices, outlining its physiochemical identity, metabolic genesis, and a validated LC-MS/MS quantification protocol.
Chemical Identity & Physiochemical Profile
Precise identification is paramount, particularly to distinguish this isomer from the more abundant 3-hydroxyphenanthrene or the highly fluorescent 1-hydroxypyrene.
Core Identifiers
| Parameter | Value |
| Chemical Name | 1-Hydroxyphenanthrene |
| Common Synonyms | Phenanthren-1-ol; 1-Phenanthrenol; 1-Phenanthrol |
| CAS Registry Number | 2433-56-9 |
| Molecular Formula | |
| Molecular Weight | 194.23 g/mol |
| SMILES | Oc1cccc2c1ccc3ccccc23 |
Physical Properties[3][4][5][6][7][8]
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Appearance: Beige to light brown crystalline solid.
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Melting Point: 154–156 °C.
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Solubility: Lipophilic; soluble in methanol, acetonitrile, and DMSO. Sparingly soluble in water, necessitating conjugation (glucuronidation) for urinary excretion.
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Fluorescence: Exhibits native fluorescence (Ex/Em distinct from 1-hydroxypyrene), utilized in HPLC-FLD detection, though MS/MS is preferred for specificity.
Metabolic Origin & Biosynthesis
Understanding the biological generation of 1-hydroxyphenanthrene is essential for interpreting toxicokinetic data. Unlike pyrene, which is primarily metabolized at the 1-position, phenanthrene metabolism is regionally distributed.
The K-Region vs. Bay-Region Dichotomy
Phenanthrene contains both a K-region (9,10-bond) and a Bay-region (1,2-bond).
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Metabolic Activation: Cytochrome P450 enzymes (primarily CYP1A1 and CYP1B1) oxidize phenanthrene.
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Regioselectivity:
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Major Pathway: Oxidation at the K-region forms the 9,10-epoxide, leading to 9-hydroxyphenanthrene (often the most abundant metabolite).
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Minor (Bioactivation) Pathway: Oxidation at the 1,2-position forms the 1,2-epoxide. Epoxide hydrolase can convert this to the 1,2-dihydrodiol, or it can rearrange to form 1-hydroxyphenanthrene .
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Significance: The formation of the 1,2-epoxide is a prerequisite for the formation of the ultimate carcinogen (diol-epoxides). Therefore, the presence of 1-hydroxyphenanthrene (as a surrogate for the 1,2-pathway) may carry different toxicological weight than 9-hydroxyphenanthrene.
Figure 1: Metabolic bifurcation of phenanthrene. 1-Hydroxyphenanthrene represents the Bay-region oxidation pathway.
Validated Analytical Protocol: Quantification in Urine
Context: In biological matrices (urine), 1-hydroxyphenanthrene exists >95% as glucuronide or sulfate conjugates. Direct analysis requires enzymatic hydrolysis. The following protocol utilizes Isotope Dilution LC-MS/MS , the industry standard for high-throughput biomonitoring.
Reagents & Standards
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Internal Standard (IS): 1-Hydroxyphenanthrene-d9 (Essential for correcting matrix effects).[3]
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Enzyme:
-Glucuronidase/Arylsulfatase (Helix pomatia or E. coli K12). -
Mobile Phases: (A) Water + 0.1% Acetic Acid; (B) Acetonitrile or Methanol.
Step-by-Step Methodology
1. Enzymatic Hydrolysis (Deconjugation)
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Aliquot 1.0 mL of urine into a glass tube.
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Add 20 µL of Internal Standard solution (1-Hydroxyphenanthrene-d9).
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Add 1.0 mL of 1M Sodium Acetate buffer (pH 5.5) containing
-Glucuronidase (approx. 2000 units). -
Incubation: Seal and incubate at 37°C for 16 hours (overnight) to ensure complete deconjugation. Note: Incomplete hydrolysis is a common source of under-quantification.
2. Solid Phase Extraction (SPE)
Rationale: Urine contains salts and pigments that suppress MS ionization. SPE is mandatory.
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Conditioning: Use C18 or Polymeric (DVB) cartridges. Wash with 2 mL Methanol followed by 2 mL Water.
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Loading: Load the hydrolyzed urine sample.
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Wash: Wash with 2 mL of 10% Methanol in water (removes polar interferences).
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Elution: Elute analytes with 2 mL of Acetonitrile .
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Concentration: Evaporate eluate to dryness under
stream at 40°C. Reconstitute in 100 µL of 50% Methanol.
3. LC-MS/MS Acquisition Parameters
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Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
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Ionization: Electrospray Ionization (ESI) in Negative Mode (Phenols ionize best in negative mode).
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Transitions (SRM):
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| 1-Hydroxyphenanthrene | 193.1 | 165.1 | 35 |
| 1-Hydroxyphenanthrene-d9 | 202.1 | 173.1 | 35 |
Note: The transition 193 -> 165 corresponds to the loss of CO (-28 amu), a characteristic fragmentation of phenols.
Figure 2: Analytical workflow for the quantification of urinary 1-hydroxyphenanthrene.
Interpretation & Scientific Nuance
When analyzing 1-hydroxyphenanthrene data, researchers must apply specific caveats to ensure data integrity:
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Isomer Co-elution: 1-Hydroxyphenanthrene can co-elute with 9-hydroxyphenanthrene on short HPLC gradients. 9-OHP is often present at 5-10x higher concentrations. Resolution is critical. Ensure your chromatography separates the 1- and 9- isomers (typically 1-OHP elutes after 2- and 3-OHP but before 4-OHP on C18 columns).
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Smoking vs. Occupational Exposure: While 1-Hydroxypyrene is strongly associated with smoking, studies have shown that 1-Hydroxyphenanthrene is less sensitive to smoking status but highly responsive to occupational exposure (coke ovens, asphalt) and dietary intake of smoked foods.
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Background Levels: In non-occupationally exposed populations, background levels are typically in the range of 50–300 ng/g creatinine .
References
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National Center for Biotechnology Information (PubChem). 1-Hydroxyphenanthrene (CID 98490). [Link]
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Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Polycyclic Aromatic Hydrocarbons (PAHs) in Urine. (Method 6701.01).[4] [Link]
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Jacob, J., & Seidel, A. Biomonitoring of Polycyclic Aromatic Hydrocarbons in human urine. Journal of Chromatography B. [Link]
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Hecht, S. S. Human Urinary Carcinogen Metabolites: Biomarkers for Investigating Tobacco and Cancer. Carcinogenesis. [Link]
